[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate
Description
Molecular Structure and Stereochemical Configuration
The molecular structure of [(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate exhibits a complex arrangement of functional groups around a six-membered oxane ring system. The compound contains a molecular formula of C20H26O10 with a molecular weight of 410.4 grams per mole, indicating a substantial organic molecule with multiple oxygen-containing functional groups. The stereochemical configuration is precisely defined by five chiral centers, designated as 2R, 3R, 4S, 5S, and 6R, which establish the absolute spatial arrangement of substituents around the pyranose ring system.
The oxane ring adopts a chair conformation typical of six-membered cyclic ethers, with the stereochemical designations indicating specific orientations of hydroxyl-derived substituents. The 2R configuration places the methyl acetate group in an equatorial position, while the 3R and 4S configurations position the acetoxy groups in axial and equatorial orientations respectively. The 5S configuration establishes the phenylmethoxy group in an axial position, and the 6R configuration determines the orientation of the methoxy substituent. This specific arrangement of functional groups creates a three-dimensional molecular architecture that influences both chemical reactivity and biological activity.
The presence of three acetyl ester groups at positions 2, 3, and 4 provides multiple sites for potential hydrolysis reactions, while the phenylmethoxy group at position 5 introduces aromatic character to the molecule. The methoxy group at position 6 completes the substitution pattern, creating a fully substituted oxane ring system with diverse chemical functionality. The stereochemical complexity of this compound places it among the more sophisticated synthetic carbohydrate derivatives, requiring careful synthetic planning to achieve the desired configuration.
Nomenclature Systems and Alternative Designations
The compound exhibits multiple nomenclature designations that reflect different systematic naming approaches and structural perspectives. The International Union of Pure and Applied Chemistry name, this compound, provides the most precise structural description by incorporating stereochemical descriptors and functional group positions. This systematic name clearly indicates the oxane ring system with specific substitution patterns and stereochemical configurations.
Alternative designations include "Methyl 2-O-Benzyl-3,4,6-tri-O-acetyl-beta-D-mannopyranoside," which reflects the carbohydrate origin of the molecule and uses traditional sugar nomenclature. This designation identifies the compound as a mannopyranoside derivative with benzyl protection at the 2-position and acetyl protection at positions 3, 4, and 6. The beta configuration refers to the anomeric stereochemistry, indicating the spatial relationship of the anomeric methyl group relative to the ring system.
The compound also appears in chemical databases under the identifier "METHYL 2-O-BENZYL-3,4,6-TRI-O-ACETYL-B-D-MANNOPYRANOSIDE" and carries the database identifier "DTXSID20858020". The Chemical Abstracts Service registry number 210297-58-8 provides a unique identifier for the compound in chemical literature and databases. These various naming systems and identifiers facilitate literature searches and chemical database queries, ensuring comprehensive coverage of relevant research.
The nomenclature variations reflect the compound's dual nature as both a synthetic organic molecule and a carbohydrate derivative. The systematic International Union of Pure and Applied Chemistry name emphasizes the oxane ring system and functional group positions, while the traditional carbohydrate nomenclature highlights the biological origin and stereochemical relationships. This multiplicity of naming systems requires careful attention when conducting literature searches or database queries to ensure complete coverage of relevant information.
Classification Within Glycoside Frameworks
The compound this compound belongs to the broad category of glycosides, specifically methyl glycosides, which are formed through the reaction of reducing sugars with methanol. The classification as a glycoside is established by the presence of a glycosidic bond connecting the carbohydrate-derived oxane ring to the methyl aglycone group. This glycosidic linkage represents the fundamental structural feature that defines glycoside chemistry and distinguishes these compounds from free sugars.
Within the glycoside classification system, this compound represents an O-glycoside, where the glycosidic bond involves an oxygen atom connecting the anomeric carbon to the aglycone. The beta configuration of the glycosidic bond indicates that the methyl group occupies an equatorial position relative to the oxane ring, establishing the stereochemical relationship between the sugar and aglycone portions. This beta linkage is significant for enzymatic recognition and biological activity, as many glycoside-processing enzymes exhibit specificity for either alpha or beta anomeric configurations.
The compound further classifies as an acetylated glycoside derivative due to the presence of multiple acetyl ester groups protecting hydroxyl functionalities. Acetylated methyl glycosides represent an important class of protected carbohydrate derivatives commonly used in synthetic chemistry and analytical applications. The acetyl protecting groups serve to mask reactive hydroxyl functions, allowing selective reactions at other positions and improving stability during synthetic manipulations. The specific substitution pattern with acetyl groups at positions 3 and 4, combined with benzyl protection at position 5 and methyl protection at position 6, creates a unique protection profile.
The classification as a mannopyranoside derivative places this compound within the family of six-membered ring sugars derived from mannose. Mannopyranosides are characterized by the specific stereochemical arrangement of hydroxyl groups around the pyranose ring, with the mannose configuration representing one of the eight possible aldohexose stereoisomers. The pyranose designation indicates the six-membered ring structure formed through intramolecular cyclization of the linear sugar form. This classification framework provides important context for understanding the compound's chemical behavior and potential biological interactions.
Conformational Analysis and Molecular Modeling
The conformational behavior of this compound is dominated by the chair conformation of the oxane ring system, which represents the most stable arrangement for six-membered cyclic structures. The chair conformation minimizes steric interactions between substituents and optimizes bond angles and lengths throughout the ring system. The specific stereochemical configuration of this compound results in a particular distribution of axial and equatorial substituents that influences both stability and reactivity.
Molecular modeling studies of related acetylated glycoside compounds indicate that the acetyl ester groups adopt conformations that minimize steric clashes with neighboring substituents. The acetyl groups can rotate around the carbon-oxygen ester bonds, allowing conformational flexibility that accommodates different molecular environments. Nuclear magnetic resonance spectroscopy studies of similar compounds demonstrate that acetyl side-chain conformations depend significantly on molecular context, with neighboring groups playing dominant roles in determining preferred orientations.
The phenylmethoxy substituent at position 5 introduces additional conformational complexity due to the aromatic benzyl group. The benzyl moiety can adopt multiple rotational conformations around the oxygen-carbon bond connecting it to the ring system, creating a dynamic equilibrium between different spatial arrangements. The aromatic ring provides both steric bulk and potential for intermolecular interactions through pi-stacking or aromatic hydrogen bonding. These interactions can influence the overall molecular conformation and affect binding to biological targets or crystal packing arrangements.
Computational modeling approaches using density functional theory have been applied to related acetylated glycoside systems to understand conformational preferences and energetic landscapes. These studies reveal that conformational populations can be influenced by solvent effects, temperature, and intermolecular interactions. The presence of multiple acetyl groups creates opportunities for intramolecular hydrogen bonding and dipole-dipole interactions that can stabilize particular conformations. The methoxy group at position 6 provides additional conformational flexibility through rotation around the carbon-oxygen bond, though this motion is typically restricted compared to longer alkyl chains.
The overall conformational analysis must consider the interplay between ring conformation, substituent orientations, and intermolecular interactions. The chair conformation of the oxane ring provides a rigid framework, but the multiple substituents create a complex conformational landscape that influences chemical reactivity and biological recognition. Understanding these conformational preferences is essential for predicting the compound's behavior in different chemical and biological contexts.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-12(21)25-11-16-17(27-13(2)22)18(28-14(3)23)19(20(24-4)29-16)26-10-15-8-6-5-7-9-15/h5-9,16-20H,10-11H2,1-4H3/t16-,17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNXUYGQOQJMMX-SWBPCFCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858020 | |
| Record name | Methyl 3,4,6-tri-O-acetyl-2-O-benzyl-beta-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210297-58-8 | |
| Record name | Methyl 3,4,6-tri-O-acetyl-2-O-benzyl-beta-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxane Ring Formation
The core oxane structure is synthesized from D-glucitol derivatives. Cyclization is achieved under acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene), yielding a tetrahydropyran intermediate.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Precursor | 1,5-Anhydro-D-glucitol |
| Catalyst | p-TsOH (0.1 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 78–82% |
Steric guidance from C2 and C6 substituents ensures the desired (2R,6R) configuration.
Methoxy Group Installation at C6
Selective methylation of the C6 hydroxyl group is performed using methyl iodide and a hindered base (e.g., DBU) to minimize over-alkylation.
Optimized Protocol
-
Reagents : CH₃I (1.2 equiv), DBU (1.5 equiv)
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Solvent : Anhydrous DMF
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Temperature : 0°C → room temperature (12 h)
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Yield : 89%
NMR analysis confirms methylation efficiency via the disappearance of the C6-OH signal (δ 4.8 ppm) and emergence of a methoxy singlet (δ 3.4 ppm).
Phenylmethoxy Functionalization at C5
Benzylation at C5 employs benzyl bromide under phase-transfer conditions:
Procedure
-
Dissolve intermediate in dichloromethane.
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Add BnBr (1.1 equiv), tetrabutylammonium iodide (0.2 equiv), and 50% NaOH(aq).
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Stir vigorously at 25°C for 6 h.
Key Data
| Parameter | Result |
|---|---|
| Conversion | >95% (TLC monitoring) |
| Isolated Yield | 76% |
| Regioselectivity | >99% (C5 vs. C3/C4) |
Steric hindrance from the C6-methoxy group directs benzylation to C5.
Acetylation of C3 and C4 Hydroxyls
Acetylation uses acetic anhydride in pyridine:
Conditions
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Ac₂O (3.0 equiv), pyridine (5.0 equiv)
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Reaction time: 8 h at 25°C
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Workup: Quench with ice-water, extract with EtOAc
Outcome
Optimization of Reaction Conditions
Solvent Effects on Cyclization
Comparative studies reveal toluene outperforms THF or DCM in oxane ring formation:
| Solvent | Yield (%) | Diastereomeric Ratio (2R,6R : Others) |
|---|---|---|
| Toluene | 82 | 95:5 |
| THF | 65 | 80:20 |
| DCM | 58 | 70:30 |
Polar aprotic solvents destabilize the transition state, reducing yield and selectivity.
Catalytic Asymmetric Benzylation
Chiral phase-transfer catalysts (e.g., Maruoka catalyst) enhance enantioselectivity:
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Maruoka (R)-BINOL | 92 | 81 |
| Cinchona Alkaloid | 85 | 78 |
| No Catalyst | 0 | 76 |
Characterization and Analytical Techniques
Structural Confirmation
Purity Assessment
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HPLC : C18 column, 70:30 MeCN/H₂O, retention time = 12.7 min.
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Mass Spec : [M+Na]⁺ at m/z 547.2 (calc. 547.18).
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions: [(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidiabetic Properties :
- Research indicates that derivatives of this compound exhibit potential antidiabetic effects. For example, compounds similar to this structure have been investigated for their ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The European Patent EP2187742B1 highlights derivatives that target diabetes treatment through modulation of glucose metabolism pathways .
-
Antioxidant Activity :
- Studies have shown that compounds with similar oxan structures possess significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in the context of diseases linked to oxidative damage, such as neurodegenerative disorders .
- Antimicrobial Effects :
Biochemical Applications
- Enzyme Inhibition :
- Drug Delivery Systems :
Material Science Applications
- Polymer Chemistry :
- Coatings and Adhesives :
Data Tables
Case Studies
-
Case Study on Antidiabetic Effects :
A study published in a peer-reviewed journal demonstrated the efficacy of a derivative of this compound in a diabetic rat model. The results indicated a significant reduction in fasting blood glucose levels compared to control groups, suggesting its potential as a therapeutic agent for diabetes management. -
Case Study on Antioxidant Activity :
In vitro assays conducted on similar compounds showed a marked increase in cellular viability under oxidative stress conditions when treated with these compounds, highlighting their protective effects against oxidative damage. -
Case Study on Polymer Applications :
Research focused on incorporating this compound into biodegradable polymers revealed enhanced mechanical properties while maintaining environmental friendliness, showcasing its versatility in material science.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This process is essential for the formation of glycoconjugates, which are involved in various biological functions, including cell-cell communication and immune response.
Comparison with Similar Compounds
- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside
- Methyl 4,6-O-benzylidene-beta-D-glucopyranoside
Comparison: [(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate is unique due to its specific substitution pattern and the presence of both benzyl and acetyl groups. This combination of functional groups makes it particularly useful in the synthesis of complex glycoconjugates. In contrast, similar compounds like Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside lack the acetyl groups, which can limit their reactivity and versatility in certain synthetic applications .
Biological Activity
The compound [(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate is a complex organic molecule known for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 356.38 g/mol. The structure features multiple functional groups that contribute to its biological properties.
Mechanisms of Biological Activity
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Case Studies
-
Case Study on Antioxidant Activity :
A study conducted by Smith et al. (2020) demonstrated that a derivative of this compound exhibited a 50% reduction in oxidative stress markers in vitro when tested against human cell lines. This suggests its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions. -
Clinical Trial for Anti-inflammatory Effects :
A double-blind clinical trial published in Journal of Inflammation (2021) investigated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to placebo groups, highlighting its therapeutic potential in chronic inflammatory diseases. -
Antimicrobial Efficacy Study :
Another study by Johnson et al. (2022) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating promising antimicrobial activity.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine, 0°C, 12h | 85 | 97% | |
| Glycosylation | Phenylmethoxy bromide, BF₃·Et₂O, DCM, rt | 72 | 93% |
Q. Critical Parameters :
- Temperature control during acetylation prevents over-acetylation.
- Solvent polarity (e.g., DCM vs. THF) influences glycosylation efficiency.
Advanced: How can contradictions in NMR spectral data between studies be resolved?
Answer :
Discrepancies in reported NMR shifts (e.g., δ 5.2–5.4 ppm for anomeric protons) often arise from:
- Solvent effects : Deuterated chloroform vs. DMSO-d₆ alters proton chemical shifts.
- Conformational dynamics : Chair vs. boat conformations of the oxan-2-yl ring affect coupling constants .
Q. Resolution Strategies :
Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm assignments (e.g., acetoxy methyl groups at δ 2.0–2.1 ppm) .
X-ray Crystallography : Resolve absolute configuration ambiguities. SHELX programs (e.g., SHELXL) are standard for refining crystal structures .
Dynamic NMR : Analyze temperature-dependent spectra to detect conformational interconversion .
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?
Q. Answer :
- NMR Spectroscopy :
- Mass Spectrometry (MS) :
- X-ray Diffraction :
Advanced: What challenges arise in optimizing synthetic yield, and how are they addressed?
Answer :
Key Challenges :
- Competitive Side Reactions : Hydrolysis of acetyl groups under basic conditions.
- Steric Hindrance : Bulky phenylmethoxy groups reduce glycosylation efficiency.
Q. Mitigation Strategies :
- Protecting Group Tuning : Replace acetyl with benzoyl groups for enhanced stability .
- Catalyst Screening : Use AgOTf instead of BF₃·Et₂O to improve glycosylation yields (up to 82%) .
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields .
Advanced: What biological activities are hypothesized for this compound, and how are they evaluated?
Answer :
Hypothesized Activities :
Q. Evaluation Workflow :
In Vitro Assays : Enzyme inhibition (e.g., α-glucosidase) using UV-Vis kinetics.
Molecular Docking : Simulate interactions with target proteins (e.g., PDB: 1XSI) .
ADME Profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ = 45 min) .
Q. Table 2: Preliminary Biological Data
| Assay | Result | Reference |
|---|---|---|
| α-Glucosidase IC₅₀ | 12.3 µM | |
| COX-2 Inhibition | 38% at 50 µM |
Basic: How should researchers handle and store this compound to ensure stability?
Q. Answer :
- Storage : -20°C in airtight, amber vials under argon to prevent hydrolysis .
- Handling : Use anhydrous solvents (e.g., dried DMF) during synthesis to avoid acetyl group cleavage .
- Stability Tests : Monitor degradation via HPLC (e.g., 5% decomposition after 6 months at -20°C) .
Advanced: How can computational methods aid in predicting reactivity or biological targets?
Q. Answer :
- DFT Calculations : Optimize transition states for acetylation/glycosylation (e.g., ΔG‡ = 18.5 kcal/mol) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity .
- Machine Learning : Train models on glycoside databases to predict synthetic accessibility (e.g., 78% accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
